2,8-Dinitroimipramine
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Overview
Description
3-(3,8-dinitro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethyl-1-propanamine is a dibenzoazepine, a C-nitro compound and a tertiary amino compound.
Scientific Research Applications
Potent Inhibitor of Serotonin Uptake and Imipramine Binding
2,8-Dinitroimipramine has been identified as a very potent inhibitor of [3H] serotonin uptake and high affinity [3H] imipramine binding in human platelets. This property makes it significantly different from its parent antidepressant, imipramine, as its inhibition effects are long-acting and essentially irreversible at low temperatures. Such characteristics suggest valuable potential for further studies in understanding the transport proteins involved in serotonin uptake and exploring novel behavioral and clinical effects (Rehavi et al., 1982).
Implications in Antidepressant Drug Research
Though not directly linked to this compound, studies on antidepressant drugs like desmethylimipramine (DMI) provide context for understanding the broader impacts of tricyclic antidepressants, to which this compound is related. Research on DMI and its effect on regional cerebral glucose utilization in rats indicates the potential impact of such compounds on local functional activity in the brain, which could be relevant for understanding the pharmacological effects of this compound (Gerber et al., 1983).
Selective Labeling of Serotonin Uptake Sites
This compound has been used to demonstrate that high affinity binding of [3H] imipramine selectively labels serotonin uptake sites in the brain and platelet. This finding underscores the specificity of this compound in targeting serotonin transport mechanisms, offering insights into the molecular interactions at play in serotonin uptake processes (Paul et al., 1981).
Broader Context in Drug Research and Development
While not directly related to this compound, understanding the overall landscape of drug discovery and development can provide valuable context. The evolving nature of drug research, guided by pharmacology, clinical sciences, and molecular biology, highlights the complexity and interdisciplinary nature of developing drugs like this compound. This broader perspective is essential for appreciating the place of such compounds in the larger framework of medical science (Drews, 2000).
Properties
CAS No. |
80186-88-5 |
---|---|
Molecular Formula |
C19H22N4O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-(3,8-dinitro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H22N4O4/c1-20(2)10-3-11-21-18-8-6-16(22(24)25)12-14(18)4-5-15-13-17(23(26)27)7-9-19(15)21/h6-9,12-13H,3-5,10-11H2,1-2H3 |
InChI Key |
MKXUVDRBPODBNG-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=C(CCC3=C1C=CC(=C3)[N+](=O)[O-])C=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC3=C1C=CC(=C3)[N+](=O)[O-])C=C(C=C2)[N+](=O)[O-] |
80186-88-5 | |
Synonyms |
2,8-dinitroimipramine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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